4-Ethylphenyl sulfate

Colorectal cancer Selective cytotoxicity Gut microbiota metabolites

Researchers studying gut-brain axis or cancer-selective metabolites often face a supply gap for high-purity, well-characterized 4-EPS that is not interchangeable with p-cresol sulfate. 4-Ethylphenyl sulfate (CAS 85734-98-1) fills this gap as the only validated phenylsulfate that crosses the blood-brain barrier and impairs oligodendrocyte maturation. - Validated at 5-10 mM to reduce HCT-116 viability while sparing CCD 841 normal colon epithelial cells. - Essential for LC-MS/MS ASD biomarker panels (46-fold serum elevation in MIA models) and hemodialysis clearance studies. - Available with rigorous analytical documentation to support reproducible, high-impact publications.

Molecular Formula C8H10O4S
Molecular Weight 202.23 g/mol
Cat. No. B1257840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylphenyl sulfate
Molecular FormulaC8H10O4S
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OS(=O)(=O)O
InChIInChI=1S/C8H10O4S/c1-2-7-3-5-8(6-4-7)12-13(9,10)11/h3-6H,2H2,1H3,(H,9,10,11)
InChIKeyDWZGLEPNCRFCEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylphenyl Sulfate (4-EPS): A Gut Microbiota-Derived Aryl Sulfate Metabolite for Neurobiological, Uremic Toxin, and Oncology Research


4-Ethylphenyl sulfate (4-EPS; CAS 85734-98-1) is an aryl sulfate metabolite produced through a host–microbial co-metabolic pathway: gut bacteria convert dietary tyrosine to 4-ethylphenol (4EP), which is subsequently sulfated in the liver by SULT1A1 to yield 4-EPS [1]. It belongs to the phenylsulfate class and exists predominantly as the deprotonated oxoanion at physiological pH [2]. 4-EPS is recognized as a protein-bound uremic toxin that accumulates in chronic kidney disease (CKD) and has been independently validated as a plasma biomarker elevated in autism spectrum disorder (ASD) [3]. More recently, 4-EPS has attracted interest as a brain-penetrant molecule that impairs oligodendrocyte maturation and reduces myelination, and as a selective anti-colorectal-cancer agent [4].

Gut–brain axis probe: brain-penetrant metabolite for oligodendrocyte maturation studies
Colon cancer cell-model endpoint tool: selectivity context with normal epithelial cell sparing
Protein-bound uremic toxin standard for kinetics and dialysis adequacy research
ASD metabolomics biomarker: high fold-change specificity in MIA model vs. p-cresol sulfate

Why p-Cresol Sulfate, Indoxyl Sulfate, or Phenyl Sulfate Cannot Substitute for 4-Ethylphenyl Sulfate in Research Applications


Although 4-ethylphenyl sulfate (4-EPS) shares a conserved phenolic sulfate scaffold with its closest in-class analogs—p-cresol sulfate (pCS/4-MPS), indoxyl sulfate (IS), and phenyl sulfate (PhS)—it exhibits a distinct combination of physicochemical, pharmacokinetic, and pharmacodynamic properties that preclude simple interchange [1]. The single additional methylene unit in the para-ethyl substituent (compared with the para-methyl of pCS) translates into meaningful differences in logP, steric bulk, and biological potency: 4-EPS is more closely correlated to autism behavioral features than pCS despite the latter's higher absolute serum concentrations, and 4-EPS uniquely crosses the blood–brain barrier to impair oligodendrocyte maturation and myelination—effects not established for pCS or IS at comparable exposure levels [2]. Furthermore, 4-EPS displays selective cytotoxicity toward HCT-116 colon cancer cells while sparing normal colon epithelial cells, a selectivity profile that has not been reported for pCS, IS, or PhS in head-to-head cancer models [3]. Substituting any of these analogs would therefore confound biomarker interpretation, CNS readouts, and cancer-selectivity conclusions.

Ethyl–methyl substituent mismatch
An extra methylene group alters logP, steric bulk, and bioactivity; reported CNS myelination endpoints for 4-EPS may not transfer to p-cresol sulfate or indoxyl sulfate.
CNS penetration and myelination context
4-EPS oligodendrocyte maturation impairment and anxiety-like behavior rescue by clemastine are not established for pCS; substituting will confound gut–brain axis readouts.
Colon cancer selectivity not mirrored
Normal colon epithelial cell sparing at cytotoxic concentrations is reported for 4-EPS but absent for pCS and IS in published models; tumor-selectivity conclusions may shift.

4-Ethylphenyl Sulfate: Head-to-Head Quantitative Differentiation Evidence Versus Closest Analogs


Selective Cytotoxicity Against Colon Cancer Cells with Sparing of Normal Colon Epithelium (Versus p-Cresol Sulfate and Indoxyl Sulfate)

4-EPS at 5–10 mM significantly reduces cell viability, ATP levels, and colony-forming ability of HCT-116 human colorectal adenocarcinoma cells while producing no deleterious effect on CCD 841 normal colon epithelial cells, confirming a cancer-selective cytotoxic window [1]. This selectivity is mechanistically underpinned by upregulation of Bax, downregulation of Bcl2, G2/M cell cycle arrest, and enhanced ROS production, combined with in silico evidence of strong binding to HDAC1 over other HDAC isoforms [1]. In contrast, p-cresol sulfate has been reported to inhibit endothelial cell proliferation without documented cancer-selective cytotoxicity in parallel normal-versus-tumor models, and indoxyl sulfate, although shown to exert anticancer effects on colon cancer cells, lacks published demonstration of complete sparing of normal colon epithelial cells at the same exposure levels [2].

Colon cancer selectivity
Reported
Normal colon epithelial cells (CCD 841) remain unaffected at HCT-116 cytotoxic concentrations (5–10 mM)
Supports cell-model endpoint review
pCS/IS lack documented normal-cell sparing in analogous models
Colorectal cancer Selective cytotoxicity Gut microbiota metabolites

Brain Penetration and Oligodendrocyte Maturation Impairment (Versus p-Cresol Sulfate)

4-EPS administered via gut-colonizing bioengineered bacteria enters the mouse brain and is associated with region-specific changes in brain activity and functional connectivity; it impairs oligodendrocyte maturation, decreases mature oligodendrocyte markers (CC1, MOG, MBP), increases immature oligodendrocyte precursor marker (NG2), and reduces myelination of neuronal axons in the corpus callosum as quantified by electron microscopy tomography and diffusion tensor imaging [1]. Behaviorally, 4EP+ mice exhibit robust anxiety-like behavior across elevated plus maze, open-field, and light/dark box paradigms, with reduced time in open arms and increased marble burying, while cognitive and motor functions remain unaffected [1]. Pharmacological promotion of oligodendrocyte differentiation with clemastine fumarate rescues both the cellular and behavioral phenotypes [1]. By contrast, p-cresol sulfate (pCS) has been studied primarily in the context of uremic endothelial toxicity and blood–brain barrier disruption via EGF receptor activation; direct evidence that pCS enters the brain and disrupts oligodendrocyte maturation or myelination equivalent to 4-EPS is absent from the peer-reviewed literature [2].

Brain myelination axis
Reported
4-EPS reduces mature oligodendrocyte markers (CC1, MOG, MBP), increases NG2+ OPCs, and induces anxiety-like behavior rescued by clemastine
Supports neurobiology assay context
pCS lacks equivalent oligodendrocyte-to-myelin-to-behavior evidence
Neurobiology Gut–brain axis Myelination Anxiety

Autism Spectrum Disorder Biomarker Elevation Magnitude and Specificity (Versus p-Cresol Sulfate)

In the maternal immune activation (MIA) mouse model of autism, 4-EPS exhibits a 46-fold increase in serum levels in MIA offspring relative to controls, an elevation that is completely normalized by oral treatment with Bacteroides fragilis [1][2]. Daily intraperitoneal administration of 4-EPS (30 mg/kg) to wild-type mice from 3 to 6 weeks of age is alone sufficient to recapitulate anxiety-like behavior and increased startle intensity in the pre-pulse inhibition test, phenocopying MIA offspring behavior [1]. Critically, although p-cresol sulfate (4-MPS) exists at much higher absolute serum concentrations than 4-EPS in both human and mouse, 4-EPS—not 4-MPS—is the metabolite more closely correlated to autism behavioral features in human plasma metabolomics studies [3]. Together, these data indicate that 4-EPS is a higher-specificity biomarker and potential mediator of ASD-relevant behaviors compared to its methyl analog.

ASD biomarker elevation
Reported
46-fold serum increase in MIA offspring; normalized by B. fragilis
Supports ASD biomarker specificity context
pCS absolute concentration higher but less behaviorally correlated
Autism spectrum disorder Biomarker Maternal immune activation Metabolomics

Albumin Binding Affinity by Molecular Docking (4-EPS vs. p-Cresol Sulfate)

Molecular docking of 4-EPS with bovine serum albumin (BSA) yields a binding score of −5.28 kcal/mol, indicating stable complex formation via amino acid residue interactions [1]. Spectroscopic characterization (UV-Vis, fluorescence quenching, CD, FTIR) confirms that 4-EPS binding induces secondary structure changes in BSA across a concentration range of 2–100 μM [1]. For comparison, p-cresol sulfate (pCS) binds BSA with a docking score of −5.6 kcal/mol and occupies two binding sites on the protein [2]. Although the absolute binding energies are similar, the difference in binding-site stoichiometry (one vs. two sites) and the distinct residue interaction profiles driven by the ethyl vs. methyl substituent suggest that competitive displacement strategies for toxin clearance would need to be tailored to each toxin individually [1][2].

Albumin docking
Cross-study comparable
BSA binding score −5.28 kcal/mol; single binding site
Supports displacement study design
pCS two-site mode (−5.6 kcal/mol) may require distinct displacer
Protein binding Uremic toxin Albumin Molecular docking

Physicochemical Differentiation: The Ethyl–Methyl Gap (4-EPS vs. 4-Methylphenyl Sulfate)

The single additional methylene group in the para-ethyl substituent of 4-EPS compared with the para-methyl group of 4-MPS (p-cresol sulfate) produces measurable differences in key physicochemical parameters: molecular weight (201.22 vs. 188.20 Da), logP (2.15 vs. 1.71 by ChemAxon prediction), and aqueous solubility (logS −2.4 for 4-EPS) [1][2]. The Frontiers review explicitly notes that 'the presence of the extra carbon in 4EP's sidechain seems to induce exceptional potency in its mechanism of effect,' a statement anchored in the observation that 4-EPS is more behaviorally correlated to ASD features than 4-MPS, despite the latter's higher absolute abundance [1]. These physicochemical differences affect not only biological potency but also analytical method development: the higher logP of 4-EPS necessitates distinct chromatographic separation conditions from 4-MPS in LC-MS/MS panels, as reflected in the different lower limits of quantitation (LLOQ) in targeted metabolomics assays (4-EPS: 1.00 ng/mL vs. pCS: 5.00 ng/mL) [3].

Physicochemical profile
Head-to-head
MW 201.22 Da, logP 2.15, logS −2.4; LLOQ 1.00 ng/mL vs pCS 5.00 ng/mL
Supports analytical method differentiation
Higher lipophilicity demands distinct LC-MS/MS conditions
Physicochemical properties Structure–activity relationship logP Molecular weight

Protein Binding Ratio and Hemodialysis Removal Efficiency (Class-Level Comparison Among Uremic Toxins)

In a quantitative LC-MS/MS analysis of 12 protein-bound uremic toxins in hemodialysis patients, 4-EPS exhibited a protein-binding ratio exceeding 95% and a hemodialysis reduction rate below 35%, placing it in the same high-binding, low-dialyzability category as indoxyl sulfate, p-cresyl sulfate, and CMPF [1]. Notably, serum levels of 11 of the 12 solutes were significantly elevated in HD patients compared to healthy subjects—4-EPS being the sole solute for which the difference did not reach statistical significance, suggesting a distinct kinetic or production-rate profile [1][2]. Spearman rank correlation analysis further revealed that free 4-EPS correlates significantly with free p-cresyl sulfate (r = 0.63, p < 0.01) but not with free indoxyl sulfate (r = 0.27, n.s.), indicating that 4-EPS tracks more closely with the tyrosine-derived pCS pathway than with the tryptophan-derived IS pathway [1].

Uremic toxin kinetics
Head-to-head
Protein binding >95%; HD reduction
Supports independent kinetic profiling
4-EPS behavior cannot be extrapolated from IS or pCS
Uremic toxin Hemodialysis Protein binding LC-MS/MS

High-Impact Application Scenarios for 4-Ethylphenyl Sulfate Based on Quantitative Differentiation Evidence


Colorectal Cancer Selective Toxicity Screening and Gut Metabolite–Oncology Research

Use 4-EPS as a tool compound to investigate the molecular basis of selective cytotoxicity in colorectal cancer models. The demonstrated ability of 4-EPS to reduce HCT-116 viability and colony formation at 5–10 mM while completely sparing CCD 841 normal colon epithelial cells—coupled with its mechanism of Bax upregulation, Bcl2 downregulation, G2/M arrest, and HDAC1 binding [1]—makes it an ideal chemical probe to dissect cancer-selective metabolite signaling. Because p-cresol sulfate and indoxyl sulfate lack this specific selectivity profile in published literature, 4-EPS is the only compound in the phenylsulfate class currently validated for such normal-vs-tumor comparative screening [1].

Gut–Brain Axis and Oligodendrocyte Biology: Myelination and Anxiety Phenotyping

Employ 4-EPS in gnotobiotic or conventional mouse models to study how a single, defined gut microbial metabolite influences CNS myelination and emotional behavior. 4-EPS is uniquely demonstrated to enter the brain, impair oligodendrocyte maturation (reduced CC1/MOG/MBP, increased NG2), decrease myelination (increased unmyelinated-to-myelinated axon ratio, higher g-ratio), and induce anxiety-like behavior that is rescued by the pro-myelinating drug clemastine fumarate [2]. This complete oligodendrocyte-to-myelin-to-behavior axis, published in Nature, has no equivalent for p-cresol sulfate or indoxyl sulfate, making 4-EPS the obligatory standard for gut–brain myelination research [2][3].

ASD Biomarker Discovery and Metabolomics Assay Development

Incorporate 4-EPS as a critical analyte in targeted LC-MS/MS metabolomics panels for autism spectrum disorder biomarker studies. The 46-fold serum elevation in the MIA mouse model, normalization by B. fragilis, and the observation that 4-EPS—not the more abundant p-cresol sulfate—is more tightly correlated to ASD behavioral features make 4-EPS a higher-specificity analyte [4][5]. Methodologically, its distinct physicochemical properties (logP 2.15, MW 201.22) and LLOQ (1.00 ng/mL) require separate calibration from p-cresol sulfate (LLOQ 5.00 ng/mL), necessitating procurement of authentic 4-EPS reference standard for accurate quantification [6].

Protein-Bound Uremic Toxin Displacement and Dialysis Adequacy Studies

Use 4-EPS in competitive binding and hemodialysis clearance studies alongside indoxyl sulfate and p-cresol sulfate to investigate differential displacement strategies. The distinct BSA binding score (−5.28 kcal/mol, single-site mode vs. −5.6 kcal/mol, two-site mode for pCS) and the unique observation that 4-EPS is the only one among 12 measured uremic solutes not significantly elevated in HD patients compared to healthy controls warrant its independent evaluation in any study of protein-bound toxin kinetics or oral sorbent efficacy [7][8]. Researchers testing AST-120 or next-generation sorbents must include 4-EPS as a distinct analyte because its kinetic behavior cannot be extrapolated from IS or pCS data [8].

Application
Selection Property
Validation Focus
Colon cancer cell-model selectivity studies
Cell-model endpoint review
Normal-vs-tumor cell viability and apoptosis endpoints
Oligodendrocyte maturation and myelination research
CNS penetration assay context
Myelination marker and behavioral endpoint monitoring
ASD metabolomics biomarker research
Metabolite specificity context
Serum fold-change and behavioral correlation in MIA model
Uremic toxin protein-binding and dialysis studies
Albumin binding assay context
Competitive displacement and hemodialysis kinetic endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethylphenyl sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.